

# Head-to-Head Comparison: Iloprost Tromethamine and Selexipag in Pulmonary Arterial Hypertension

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Iloprost tromethamine*

Cat. No.: *B15192049*

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two key prostacyclin pathway-targeting therapies for Pulmonary Arterial Hypertension (PAH): the inhaled prostacyclin analog, **ilo-prost tromethamine**, and the oral selective IP prostacyclin receptor agonist, **selexipag**. While direct head-to-head clinical trial data is limited, this guide synthesizes findings from pivotal clinical trials and pharmacological studies to offer a comprehensive overview for the scientific community.

## Mechanism of Action: A Tale of Two Prostacyclin Pathway Agonists

Both iloprost and selexipag exert their therapeutic effects by targeting the prostacyclin pathway, a critical signaling cascade in maintaining pulmonary vascular tone. However, their specific mechanisms of action and receptor selectivity differ.

**Iloprost Tromethamine** is a synthetic analog of prostacyclin (PGI2).<sup>[1][2]</sup> It acts as a potent vasodilator by binding to the prostacyclin receptor (IP receptor) on vascular smooth muscle cells.<sup>[2]</sup> This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).<sup>[2]</sup> Elevated cAMP levels result in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.<sup>[2]</sup> Iloprost is considered a non-

selective prostanoid, meaning it can also interact with other prostanoid receptors, which may contribute to some of its side effects.

Selexipag is a selective, non-prostanoid IP receptor agonist.<sup>[3]</sup> It and its active metabolite, ACT-333679, bind with high affinity to the IP receptor, initiating the same downstream signaling cascade as prostacyclin and its analogs, leading to vasodilation and inhibition of vascular smooth muscle cell proliferation.<sup>[3]</sup> Its selectivity for the IP receptor is thought to be advantageous, potentially minimizing off-target effects associated with non-selective prostanoids.<sup>[3]</sup>

## Signaling Pathways

The signaling pathways for both agents converge on the activation of the IP receptor, leading to a vasodilatory response.



[Click to download full resolution via product page](#)

**Figure 1:** Iloprost Signaling Pathway.



[Click to download full resolution via product page](#)

**Figure 2:** Selexipag Signaling Pathway.

## Clinical Efficacy: A Comparative Look at Pivotal Trial Data

Direct comparative trials are lacking, however, data from the pivotal trials for both inhaled iloprost (AIR study) and oral selexipag (GRIPHON study) provide valuable insights into their respective efficacy.

| Feature                       | Inhaled Iloprost (AIR Study)[4]                                                                                                                | Oral Selexipag (GRIPHON Study)[5][6]                                                                                                                    |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design                  | Randomized, placebo-controlled, double-blind, multicenter                                                                                      | Randomized, placebo-controlled, double-blind, multicenter, event-driven                                                                                 |
| Patient Population            | 203 patients with severe PAH (NYHA FC III or IV)                                                                                               | 1156 patients with PAH (NYHA FC I-IV)                                                                                                                   |
| Primary Endpoint              | Composite of improvement in NYHA FC by $\geq 1$ class and increase in 6MWD by $\geq 10\%$ without clinical deterioration or death at 12 weeks. | Time to first morbidity or mortality event.                                                                                                             |
| 6-Minute Walk Distance (6MWD) | Mean increase of 36.4 meters from baseline in the iloprost group vs. placebo at 12 weeks ( $p=0.004$ ).                                        | Median increase of 4.0 meters from baseline in the selexipag group vs. a decrease of 9.0 meters in the placebo group at week 26.[7]                     |
| Functional Class (NYHA/WHO)   | 16.8% of iloprost patients met the primary endpoint vs. 4.9% of placebo patients ( $p=0.007$ ).                                                | Significant reduction in the risk of clinical worsening, which included deterioration in functional class.                                              |
| Hemodynamics                  | Significant improvement in pulmonary vascular resistance (PVR) and mean pulmonary artery pressure (mPAP) post-inhalation at 12 weeks.          | Data on hemodynamic changes were not a primary focus of the main GRIPHON publication.                                                                   |
| Clinical Worsening            | Fewer patients on iloprost experienced clinical deterioration compared to placebo.                                                             | 40% reduction in the risk of the primary composite endpoint of morbidity or mortality compared with placebo (HR 0.60; 99% CI 0.46-0.78; $p<0.001$ ).[5] |

# Experimental Protocols: A Glimpse into Pivotal Trial Methodologies



[Click to download full resolution via product page](#)

**Figure 3:** Simplified Pivotal Trial Workflows.

## Inhaled Iloprost (AIR Study) Methodology[4]

- Patient Population: Patients with severe PAH (primary pulmonary hypertension, PAH associated with connective tissue disease, or inoperable chronic thromboembolic pulmonary hypertension) and in NYHA Functional Class III or IV.
- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled trial.
- Intervention: Patients were randomized to receive either inhaled iloprost (2.5 or 5.0 µg per inhalation, 6 to 9 times daily) or placebo.
- Primary Endpoint: A composite endpoint defined as an improvement of at least one NYHA functional class, an increase of at least 10% in the 6-minute walk distance, and no clinical deterioration or death at week 12.

- Key Assessments: 6-minute walk distance, NYHA functional class, hemodynamic parameters (via right heart catheterization), and quality of life questionnaires were assessed at baseline and at week 12.

## Oral Selexipag (GRIPHON Study) Methodology[5][6]

- Patient Population: Patients aged 18 to 75 years with idiopathic, heritable, drug- or toxin-induced PAH, or PAH associated with connective tissue disease or repaired congenital shunts. Patients could be treatment-naïve or on a stable dose of an endothelin receptor antagonist (ERA), a phosphodiesterase-5 (PDE-5) inhibitor, or both.
- Study Design: A multicenter, double-blind, placebo-controlled, event-driven Phase 3 trial.
- Intervention: Patients were randomized 1:1 to receive oral selexipag or placebo. Selexipag was initiated at 200 µg twice daily and titrated up to a maximum of 1600 µg twice daily based on individual tolerability.
- Primary Endpoint: The primary composite endpoint was the time from randomization to the first occurrence of a morbidity or mortality event, including death, hospitalization for PAH, PAH worsening requiring lung transplantation or atrial septostomy, or initiation of parenteral prostanoid therapy or chronic oxygen therapy.
- Key Assessments: The primary endpoint was assessed throughout the study. Secondary endpoints included the change in 6-minute walk distance from baseline to week 26.

## Real-World Evidence: Healthcare Encounters and Drug Persistence

A retrospective database analysis provides insights into the real-world utilization of these therapies. While not a direct clinical comparison, it offers valuable data on patient outcomes outside of a controlled trial setting.

| Outcome              | Selexipag vs. Inhaled Iloprost                                   | Reference |
|----------------------|------------------------------------------------------------------|-----------|
| Hospitalization Risk | Selexipag was associated with a lower risk of hospitalization.   | [8]       |
| Outpatient Visits    | Selexipag was associated with a lower rate of outpatient visits. | [8]       |
| Drug Discontinuation | The risk of drug discontinuation was lower with selexipag.       | [8]       |

## Conclusion

**Iloprost tromethamine** and selexipag are both effective therapies for PAH that act on the prostacyclin pathway. Iloprost, an inhaled prostacyclin analog, has demonstrated efficacy in improving exercise capacity and functional class in short-term studies. Selexipag, an oral selective IP receptor agonist, has shown a significant reduction in the risk of long-term morbidity and mortality events.

The choice between these agents in a clinical or research setting will depend on a multitude of factors, including the patient's disease severity, comorbidities, route of administration preference, and the desired therapeutic endpoint. The data presented in this guide, derived from their respective pivotal trials and real-world evidence, provides a foundation for informed decision-making and future research directions in the field of pulmonary arterial hypertension. Further head-to-head studies are warranted to directly compare the efficacy and safety of these two important therapeutic options.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Clinical efficacy, safety, tolerability, and survival outcome of long-term inhaled iloprost treatment in the management of pulmonary arterial hypertension: Data from prospective multicenter observational OPTION study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iloprost? [synapse.patsnap.com]
- 3. nbinfo.com [nbinfo.com]
- 4. Inhaled Iloprost for severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Survival, Safety and Tolerability with Selexipag in Patients with Pulmonary Arterial Hypertension: Results from GRIPHON and its Open-Label Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selexipag for Treatment of Pulmonary Arterial Hypertension - American College of Cardiology [acc.org]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: Iloprost Tromethamine and Selexipag in Pulmonary Arterial Hypertension]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192049#head-to-head-studies-of-iloprost-tromethamine-and-selexipag]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)